molecular formula C15H14O4 B6346756 (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1334721-65-1

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6346756
CAS No.: 1334721-65-1
M. Wt: 258.27 g/mol
InChI Key: OLBVWHWSOQKFOA-FNORWQNLSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2,5-dimethoxyphenyl group at the β-position and a furan-2-yl ring at the α-position (Figure 1). The compound’s stereoelectronic properties are influenced by the electron-donating methoxy groups and the furan heterocycle, which may modulate its biological activity and physicochemical behavior.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBVWHWSOQKFOA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Dihedral Angles: The dihedral angle between the α- and β-aryl rings influences molecular planarity and binding to biological targets. For example: Fluorophenyl chalcones exhibit dihedral angles of 7.14°–56.26°, with lower angles enhancing π-π stacking . The title compound’s crystal structure () reveals hydrogen bonding (C–H⋯O) between methoxy oxygen and neighboring molecules, stabilizing a non-planar conformation (Figure 2). This contrasts with nitro-substituted analogs, where steric effects from the nitro group increase torsional strain .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Methoxy groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. For instance:
    • Compound (3) (3,4,5-trimethoxyphenyl derivative) has a higher logP than the furan-containing target compound due to additional methoxy groups .
  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, which may limit the target compound’s half-life compared to phenyl or thiophene analogs .

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as DMF, is a member of the chalcone family known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of DMF, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C17H14O4
  • Molecular Weight : 282.29 g/mol
  • Melting Point : 107-109 °C
  • Solubility : Soluble in organic solvents like methanol and ethanol but sparingly soluble in water.

The biological activities of DMF can be attributed to several mechanisms:

  • Antioxidant Activity : DMF demonstrates significant free radical scavenging ability, which is crucial for reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties.
  • Anticancer Properties : DMF induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of the p53 pathway.

Anticancer Activity

Several studies have evaluated the anticancer potential of DMF:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and others.
CompoundCell LineIC50 (μM)Mechanism
DMFMDA-MB-2316.08Induces apoptosis via p53 activation
DMFOther linesVariedCell cycle arrest at G2/M phase

In a study involving MDA-MB-231 cells, DMF induced apoptosis by increasing levels of p53 and decreasing Bcl-2 expression, leading to enhanced cell death rates .

Antifungal Activity

DMF has also been tested for antifungal properties:

  • Pathogens Tested : Effective against Candida albicans and other fungal strains.

In vitro assays indicated that DMF could inhibit fungal growth significantly, demonstrating its potential as an antifungal agent.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Findings : Treatment with DMF resulted in a significant increase in early and late apoptotic cells (31.27% overall apoptosis compared to untreated controls).
    • Mechanism : Induction of mitochondrial membrane potential dissipation was observed, triggering the intrinsic apoptotic pathway .
  • Antifungal Efficacy :
    • In a comparative study against standard antifungal agents, DMF exhibited superior activity against several strains of Candida, suggesting its potential as a therapeutic agent for fungal infections.

Toxicity and Safety Profile

While DMF shows promising biological activities, safety assessments are crucial:

  • Toxicity Studies : Acute and chronic toxicity tests in animal models indicate that DMF is relatively safe at low to moderate doses. However, high doses may lead to liver and kidney damage along with oxidative stress.

Future Directions

The research on this compound is still evolving. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of its action mechanisms at the molecular level.
  • Clinical Trials : Evaluation of safety and efficacy in human subjects.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

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